molecular formula C9H11BrFNO B13182828 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B13182828
M. Wt: 248.09 g/mol
InChI Key: AARWRMDENIHMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₁BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-fluoroaniline with epichlorohydrin under basic conditions to form the intermediate, which is then subjected to reduction to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol undergoes several types of chemical reactions:

Scientific Research Applications

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine and fluorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(3-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2

InChI Key

AARWRMDENIHMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CCN)O

Origin of Product

United States

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